![molecular formula C10H8BrN3O B2782711 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone CAS No. 2402829-43-8](/img/structure/B2782711.png)
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit a broad spectrum of pharmacological properties and have become potential targets in drug discovery .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to display a broad spectrum of pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the presence of the triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit a broad spectrum of pharmacological properties, including anti-cancer, anti-viral, antimicrobial, anti-acetylcholinesterase, anti-inflammatory, antioxidant, and anti-diabetic activities .
Analyse Biochimique
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have diverse biological activities . They can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines . This suggests that 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Temporal Effects in Laboratory Settings
It is known that triazole derivatives can show potent activity in donating hydrogen free radicals , suggesting that this compound may also have similar properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone typically involves the reaction of 3-bromobenzyl bromide with sodium azide to form 3-bromobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl ketone to yield the desired product. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) and a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparaison Avec Des Composés Similaires
- 1-[2-(4-Chlorophenyl)triazol-4-yl]ethanone
- 1-[2-(3-Fluorophenyl)triazol-4-yl]ethanone
- 1-[2-(3-Methylphenyl)triazol-4-yl]ethanone
Comparison: 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, and methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-[2-(3-bromophenyl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)10-6-12-14(13-10)9-4-2-3-8(11)5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVAWKPXJBBTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(N=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
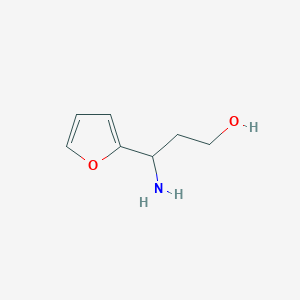
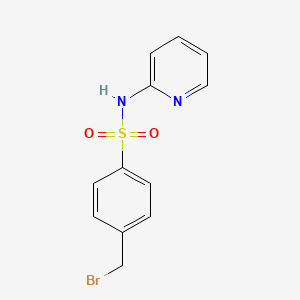
![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)
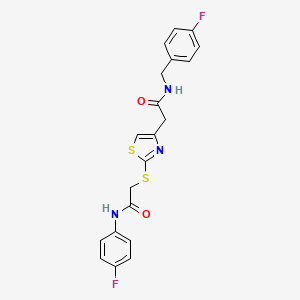
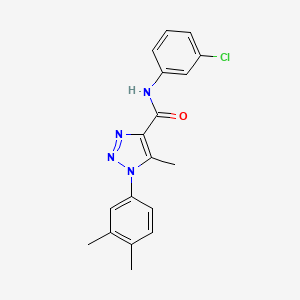
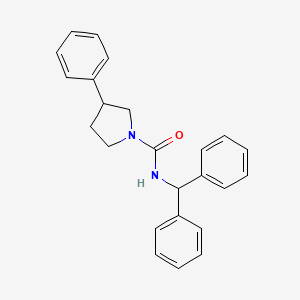
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)

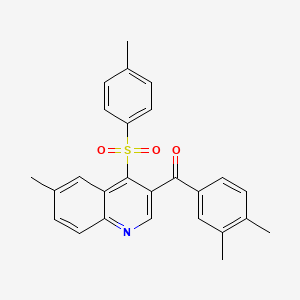
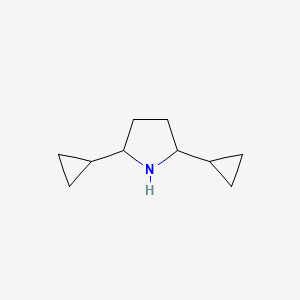
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
![4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2782647.png)
![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)
![1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2782651.png)
